2,2,3,5,6-Pentamethylheptane 2,2,3,5,6-Pentamethylheptane
Brand Name: Vulcanchem
CAS No.: 62198-87-2
VCID: VC20629394
InChI: InChI=1S/C12H26/c1-9(2)10(3)8-11(4)12(5,6)7/h9-11H,8H2,1-7H3
SMILES:
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol

2,2,3,5,6-Pentamethylheptane

CAS No.: 62198-87-2

Cat. No.: VC20629394

Molecular Formula: C12H26

Molecular Weight: 170.33 g/mol

* For research use only. Not for human or veterinary use.

2,2,3,5,6-Pentamethylheptane - 62198-87-2

Specification

CAS No. 62198-87-2
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
IUPAC Name 2,2,3,5,6-pentamethylheptane
Standard InChI InChI=1S/C12H26/c1-9(2)10(3)8-11(4)12(5,6)7/h9-11H,8H2,1-7H3
Standard InChI Key MHJUEZDXDYXCPA-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)CC(C)C(C)(C)C

Introduction

Structural Characteristics of 2,2,3,5,6-Pentamethylheptane

Molecular Architecture

The compound’s structure consists of a seven-carbon chain (heptane) with methyl groups attached at the 2nd, 2nd, 3rd, 5th, and 6th positions. This arrangement creates a highly branched configuration, resulting in a compact molecular geometry. The spatial distribution of methyl groups induces significant steric hindrance, which influences reactivity and intermolecular interactions .

The IUPAC name 2,2,3,5,6-pentamethylheptane reflects the substitution pattern, ensuring unambiguous identification. The molecular formula C12H26\text{C}_{12}\text{H}_{26} confirms its saturation, classifying it as an alkane.

Stereochemical Considerations

While the compound lacks chiral centers due to symmetry in its methyl placements, its branched structure impacts physical properties. For instance, the density (0.75g/cm30.75 \, \text{g/cm}^3 at 20°C) and boiling point (177.8C177.8^\circ \text{C}) are lower than linear alkanes of similar molecular weight, a consequence of reduced surface area and weaker van der Waals forces .

Synthesis Methods

Alkylation of Isobutane

A common industrial method involves the alkylation of isobutane with olefins in the presence of acid catalysts (e.g., sulfuric or hydrofluoric acid). This process generates highly branched alkanes, including 2,2,3,5,6-pentamethylheptane, through carbocation intermediates .

Catalytic Hydrogenation of Alkenes

Unsaturated precursors, such as pentamethylheptene, can be hydrogenated using palladium or nickel catalysts. This method offers precise control over branching and is favored in laboratory settings .

Byproduct in Petroleum Refining

The compound is occasionally isolated from petroleum fractions during cracking or isomerization processes. Advanced distillation techniques are required to separate it from structurally similar alkanes .

Physical and Chemical Properties

Thermodynamic Parameters

PropertyValueSource
Boiling Point177.8C177.8^\circ \text{C}
Melting Point67C-67^\circ \text{C}
Density (20°C)0.75g/cm30.75 \, \text{g/cm}^3
Flash Point37C37^\circ \text{C}
Vapor Pressure (25°C)1.4mmHg1.4 \, \text{mmHg}

Reactivity and Stability

Industrial and Research Applications

Solvent in Organic Chemistry

Due to its nonpolar nature and high boiling point, 2,2,3,5,6-pentamethylheptane serves as an effective solvent for reactions requiring inert environments, such as Grignard or Friedel-Crafts reactions .

Fuel Additive

In fuel formulations, the compound improves octane ratings by reducing premature ignition (knocking). Its branched structure enhances combustion efficiency compared to linear alkanes .

Intermediate in Specialty Chemical Synthesis

The compound is a precursor in synthesizing surfactants and lubricants, where branching improves thermal stability and reduces viscosity .

Comparative Analysis with Structural Isomers

2,2,4,6,6-Pentamethylheptane

Property2,2,3,5,6-Pentamethylheptane2,2,4,6,6-Pentamethylheptane
Boiling Point177.8C177.8^\circ \text{C}177.1C177.1^\circ \text{C}
Density0.75g/cm30.75 \, \text{g/cm}^30.8g/cm30.8 \, \text{g/cm}^3
Steric HindranceModerateHigh

The 2,2,4,6,6 isomer exhibits higher steric hindrance due to adjacent methyl groups at the 4th and 6th positions, slightly elevating its density and altering reactivity .

2-Methylheptane

Linear alkanes like 2-methylheptane lack the stability and low volatility of 2,2,3,5,6-pentamethylheptane, making them less suitable for high-temperature applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator